molecular formula C27H28ClF3N4O5S B11671291 Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11671291
M. Wt: 613.0 g/mol
InChI Key: PSSSBNJALWONCO-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential utility.

Preparation Methods

The synthesis of Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by the introduction of the benzothiophene moiety and the functionalization of the compound with various substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens, acids, and bases.

Scientific Research Applications

Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-({[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds, such as other pyrazolo[1,5-a]pyrimidine derivatives or benzothiophene-containing molecules. These comparisons highlight its unique structural features and potential advantages, such as increased stability, reactivity, or biological activity. Similar compounds may include:

  • Pyrazolo[1,5-a]pyrimidine derivatives with different substituents.
  • Benzothiophene derivatives with varying functional groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28ClF3N4O5S

Molecular Weight

613.0 g/mol

IUPAC Name

ethyl 2-[[3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H28ClF3N4O5S/c1-4-40-26(37)20-14-7-5-6-8-18(14)41-25(20)33-24(36)22-21(28)23-32-15(12-19(27(29,30)31)35(23)34-22)13-9-10-16(38-2)17(11-13)39-3/h9-11,15,19,32H,4-8,12H2,1-3H3,(H,33,36)

InChI Key

PSSSBNJALWONCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC(=C(C=C5)OC)OC)C(F)(F)F

Origin of Product

United States

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